molecular formula C9H13ClN2 B14837169 3-(5-Chloro-6-methylpyridin-2-YL)propan-1-amine

3-(5-Chloro-6-methylpyridin-2-YL)propan-1-amine

Cat. No.: B14837169
M. Wt: 184.66 g/mol
InChI Key: LTTWHVXCSRUBEO-UHFFFAOYSA-N
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Description

3-(5-Chloro-6-methylpyridin-2-YL)propan-1-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro and methyl group attached to the pyridine ring, along with a propan-1-amine side chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-6-methylpyridin-2-YL)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloro-6-methylpyridine.

    Alkylation: The pyridine derivative undergoes alkylation with a suitable alkylating agent, such as 3-bromopropan-1-amine, under basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-6-methylpyridin-2-YL)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-(5-Chloro-6-methylpyridin-2-YL)propan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-6-methylpyridin-2-YL)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(6-Methylpyridin-2-YL)propan-1-amine: Lacks the chloro group, which may affect its reactivity and biological activity.

    Duloxetine Related Compound A: Contains a similar propan-1-amine side chain but has different substituents on the aromatic ring.

Uniqueness

3-(5-Chloro-6-methylpyridin-2-YL)propan-1-amine is unique due to the presence of both chloro and methyl groups on the pyridine ring, which can influence its chemical reactivity and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

3-(5-chloro-6-methylpyridin-2-yl)propan-1-amine

InChI

InChI=1S/C9H13ClN2/c1-7-9(10)5-4-8(12-7)3-2-6-11/h4-5H,2-3,6,11H2,1H3

InChI Key

LTTWHVXCSRUBEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)CCCN)Cl

Origin of Product

United States

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